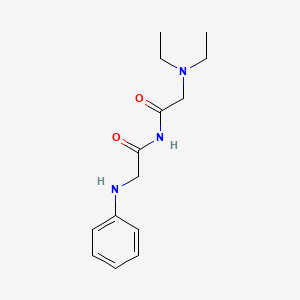
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride is a chemical compound with the molecular formula C12H19NOS·HCl. It is known for its unique structure, which includes an ethanethiol group and a p-methoxyphenyl group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride typically involves the reaction of ethanethiol with 2-(4-(p-methoxyphenyl)butyl)amine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Hydrochloric acid acts as a catalyst in this reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and yield.
Purification: The compound is often purified using techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and thiols.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride involves its interaction with various molecular targets and pathways. The compound can:
Bind to Proteins: The ethanethiol group can form covalent bonds with cysteine residues in proteins, affecting their function.
Modulate Enzyme Activity: The compound can inhibit or activate enzymes by interacting with their active sites.
Affect Cellular Pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simpler thiol compound with similar reactivity.
2-(4-(p-Methoxyphenyl)butyl)amine: A related amine compound with similar structural features.
Thiourea Derivatives: Compounds with similar sulfur-containing functional groups.
Uniqueness
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride is unique due to its combination of an ethanethiol group and a p-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
38914-81-7 |
|---|---|
Fórmula molecular |
C13H22ClNOS |
Peso molecular |
275.84 g/mol |
Nombre IUPAC |
2-[4-(4-methoxyphenyl)butylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H21NOS.ClH/c1-15-13-7-5-12(6-8-13)4-2-3-9-14-10-11-16;/h5-8,14,16H,2-4,9-11H2,1H3;1H |
Clave InChI |
CIDWJZPXRNBAKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCCCNCCS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


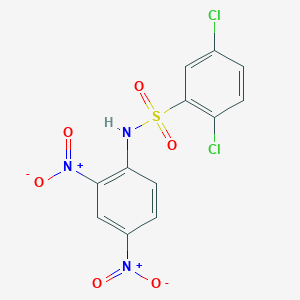

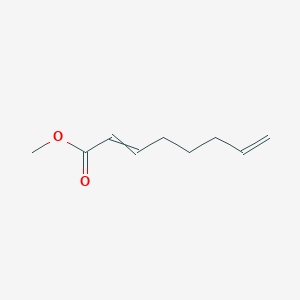


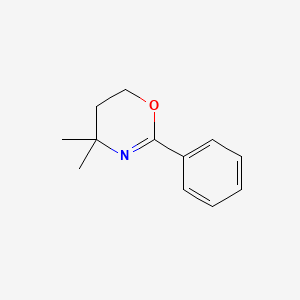
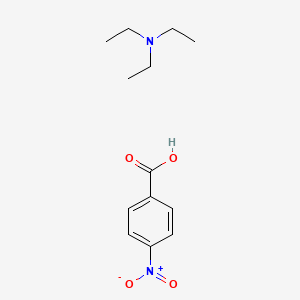

![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)




